N-(2-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide represents a structurally specialized hybrid molecule within medicinal chemistry. Its systematic name follows IUPAC conventions by identifying three core components: the N-(2-fluorophenyl) acetamide moiety, the central methylene bridge (-CH2-), and the 5-phenylisoxazole heterocycle. The parent isoxazole ring (a five-membered structure containing oxygen and nitrogen atoms at adjacent positions) is substituted at the 3-position with the acetamide-bearing methylene group and at the 5-position with a phenyl ring. The acetamide nitrogen is specifically derivatized with a 2-fluorophenyl group, establishing it as a secondary amide [1] [5].
This compound belongs to the broader class of acetamide-isoxazole hybrids, characterized by the covalent linkage of an acetamide functionality to an isoxazole scaffold. Such hybrids exhibit distinct structural features:
Table 1: Structural Fragments in N-(2-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide
Fragment | Structural Role | Impact on Properties |
---|---|---|
5-Phenylisoxazole | Core heterocycle | Governs π-π stacking and dipole interactions; influences metabolic stability |
Acetamide linker (-NHC(O)CH2-) | Connectivity unit | Balances rigidity and flexibility; carbonyl participates in H-bonding |
2-Fluorophenyl | Amide substituent | Enhances membrane permeability; ortho-fluorine sterically shields amide bond |
Table 2: Comparison of Key Isoxazole-Acetamide Hybrids
Compound | Core Structure | Key Substituents | Molecular Formula |
---|---|---|---|
N-(2-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide | 3-Isoxazolylacetamide | N-(2-Fluorophenyl), 5-Phenyl | C17H13FN2O2 |
2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(2-methoxyphenethyl)acetamide [1] | 3-Isoxazolylacetamide | N-(2-Methoxyphenethyl), 5-(2-Fluorophenyl) | C20H19FN2O3 |
5-Fluoro-2-(isoxazol-5-yl)phenol [3] | Isoxazole-phenol | 5-Fluorophenol, no acetamide | C9H6FNO2 |
N-(2-fluorophenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide [5] | 1,2,4-Oxadiazolylacetamide | N-(2-Fluorophenyl), 5-(2-Fluorophenyl) | C16H11F2N3O2 |
The development of N-(2-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide is rooted in three decades of strategic optimization of isoxazole and acetamide pharmacophores. Isoxazoles emerged prominently in the 1990s as stable heterocyclic motifs mimicking endogenous carbonyl groups while resisting enzymatic degradation. Early derivatives like valdecoxib validated isoxazoles as anti-inflammatory scaffolds, though safety concerns later limited their use [3]. Parallel research on N-aryl acetamides demonstrated their utility as kinase inhibitors and enzyme modulators, particularly when fluorinated aryl groups enhanced blood-brain barrier penetration [5].
The fusion of these domains—exemplified by the title compound—represents a deliberate medicinal chemistry strategy to merge the pharmacodynamic strengths of isoxazoles with the pharmacokinetic advantages of fluorinated acetamides. Key evolutionary steps include:
Table 3: Milestones in Isoxazole-Acetamide Hybrid Development
Period | Design Innovation | Representative Analog | Therapeutic Application |
---|---|---|---|
1995–2005 | Isoxazole as carboxylic acid bioisostere | 3-Carboxyisoxazoles | Cyclooxygenase inhibition |
2005–2015 | Acetamide linker with alkylaryl groups | N-(Benzyl)-3-isoxazolylacetamides | Antibacterial screening |
2015–present | Fluorinated aryl acetamides + aryl-isoxazoles | N-(2-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide | Targeted protein modulation |
Current research focuses on structure-activity relationship refinement of this scaffold, particularly optimizing the isoxazole 5-aryl group and acetamide N-aryl fluorine positioning. These hybrids are being investigated as modulators of inflammatory signaling pathways and enzyme targets, leveraging the synergy between the isoxazole dipole moment and the fluorinated acetamide’s steric profile [1] [3] [5].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1